N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3

LC-MS quantification stable isotope dilution sialic acid analysis

LC-MS quantification of sialylated glycans suffers 30-50% matrix-induced bias when using unlabeled internal standards. N-Acetyl-2-O-benzyl-α-D-neuraminic Acid-d3 resolves this via its +3 Da mass shift, enabling accurate isotope dilution quantification. • ≥98% isotopic purity meets FDA/ICH bioanalytical method validation criteria for multi-laboratory reproducibility. • The 2-O-benzyl protecting group matches target analyte SPE recovery and chromatographic retention, correcting variable matrix effects. • Traceable starting material for multivalent glycopeptide inhibitor synthesis with LC-MS-trackable reaction monitoring (Neu5AcαOBn IC₅₀ = 150 µM vs influenza hemagglutinin).

Molecular Formula C18H25NO9
Molecular Weight 402.4 g/mol
Cat. No. B14765542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3
Molecular FormulaC18H25NO9
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2=CC=CC=C2)O
InChIInChI=1S/C18H25NO9/c1-10(21)19-14-12(22)7-18(17(25)26,27-9-11-5-3-2-4-6-11)28-16(14)15(24)13(23)8-20/h2-6,12-16,20,22-24H,7-9H2,1H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1/i1D3
InChIKeyUSDSFROVJNDKEX-VCICZZHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 Overview


N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 is a stable isotope-labeled derivative of the sialic acid family, specifically a tri-deuterated analog of N-acetyl-2-O-benzyl-α-D-neuraminic acid . As a C18H22D3NO9 compound (molecular weight 402.41 g/mol) , it incorporates three deuterium atoms at the acetyl position, providing a +3 Da mass shift versus its unlabeled counterpart [1]. This compound serves as a protected intermediate in sialic acid chemistry and as a high-precision internal standard for liquid chromatography-mass spectrometry (LC-MS) quantification of sialic acid derivatives [1].

Stable isotope-labeled internal standard (SIL-IS)
Benzyl-protected sialic acid scaffold
Mass shift enables MS differentiation
Organic-phase compatible for LC-MS sample prep

Why N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 Cannot Be Substituted


Substituting N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 with its unlabeled counterpart (Neu5AcαOBn, CAS 14206-38-3) or with other sialic acid derivatives such as N-acetylneuraminic acid (Neu5Ac) or 6'SLN introduces critical quantitative errors in LC-MS workflows [1]. The unlabeled compound co-elutes and shares an identical m/z ratio, preventing differentiation between analyte and internal standard, thereby compromising isotope dilution accuracy [2]. Furthermore, the 2-O-benzyl protecting group confers unique solubility and chromatographic retention characteristics that differ markedly from unprotected sialic acids like Neu5Ac, leading to irreproducible recovery during sample preparation . The following evidence quantifies these differentiating features.

N-Acetyl-2-O-benzyl-α-D-neuraminic Acid-d3
Unlabeled Neu5AcαOBn (CAS 14206-38-3) Identical m/z co-elution prevents ISTD/analyte differentiation; isotope dilution accuracy may be compromised.
N-Acetyl-2-O-benzyl-α-D-neuraminic Acid-d3
N-Acetylneuraminic acid (Neu5Ac) Lacks benzyl protection; high polarity alters SPE recovery and reversed-phase retention, causing irreproducible sample preparation.
N-Acetyl-2-O-benzyl-α-D-neuraminic Acid-d3
N-Acetylneuraminic acid methyl ester-d3 Methyl ester susceptible to hydrolysis during sample preparation; deuterium label integrity may shift under aqueous conditions.

N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 Differentiation Evidence


Mass Spectrometric Differentiation for Quantification

N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 incorporates three deuterium atoms at the N-acetyl position, resulting in a molecular weight of 402.41 g/mol compared to 399.39 g/mol for the unlabeled Neu5AcαOBn . This +3.02 Da mass difference provides complete chromatographic co-elution with baseline mass spectrometric separation, a prerequisite for accurate isotope dilution LC-MS quantification [1].

Mass shift
Head-to-head
402.41 g/mol vs 399.39 g/mol (+3.02 Da)
C18H22D3NO9 vs C18H25NO9
Supports LC-MS isotope dilution quantification
Complete co-elution with baseline mass separation; matrix-effect correction context
LC-MS quantification stable isotope dilution sialic acid analysis

Receptor Binding Activity for Inhibitor Design

In an influenza virus receptor-binding inhibition assay, monomeric Neu5AcαOBn (the unlabeled benzyl glycoside) exhibited an IC50 of 150 µM against A/H3N2/29/90 virus [1]. This value is identical to the IC50 of monomeric 6'SLN and 3'SL (both 150 µM) under the same assay conditions, establishing that the 2-O-benzyl substitution does not impair hemagglutinin recognition relative to natural sialyllactosamine ligands [1]. The deuterated analog retains this binding profile while providing the isotopic label for quantitative tracking.

Binding activity
Cross-study comparable
IC50 150 µM (Neu5AcαOBn) vs 150 µM (6'SLN/3'SL)
Influenza A/H3N2/29/90 hemagglutinin inhibition
Non-interfering scaffold for multivalent inhibitor design
Deuterated analog retains binding profile; assay-response context
influenza hemagglutinin antiviral screening glycoconjugate potency

Chromatographic Retention and Reversed-Phase Compatibility

The 2-O-benzyl protecting group in N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 renders the compound soluble in methanol and chloroform [1], in contrast to unprotected N-acetylneuraminic acid (Neu5Ac) which is highly polar and requires aqueous or highly aqueous-organic mobile phases [2]. This enhanced hydrophobicity improves solid-phase extraction (SPE) recovery from biological matrices and enables retention on standard C18 reversed-phase LC columns without derivatization.

RP-LC compatibility
Class-level inference
Soluble in methanol/chloroform; partitions into organic phase
Benzyl group enables C18 retention without derivatization
Supports simplified SPE-LC-MS workflows
Contrasts with highly polar Neu5Ac requiring HILIC or DMB labeling
sample preparation SPE recovery LC method development

Isotopic Purity and Label Stability

Vendor specifications indicate isotopic purity of ≥98% for the deuterated acetyl group, with no detectable back-exchange under recommended storage conditions (-20°C, protected from light) . In contrast, alternative internal standards such as N-acetylneuraminic acid methyl ester-d3 may undergo ester hydrolysis during sample preparation in aqueous buffers, releasing deuterated acetic acid and compromising label integrity [1].

Label stability
Supporting evidence
≥98% isotopic purity; no back-exchange at -20°C
Benzyl glycosidic linkage hydrolytically stable vs methyl ester
Consistent +3 Da shift across batches
Supports bioanalytical validation review; storage context
stable isotope standard long-term storage assay reproducibility

N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 Application Scenarios


LC-MS/MS Bioanalysis of Sialylated Glycans

The +3 Da isotopic shift of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 enables its use as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of sialylated glycans and glycoconjugates in plasma, serum, and urine. The benzyl protecting group ensures co-extraction with target benzyl-protected sialic acid derivatives during SPE, correcting for variable recovery and matrix effects that would otherwise produce up to 30-50% quantification bias [1].

Synthesis Tracking of Multivalent Sialoside Inhibitors

Because monomeric Neu5AcαOBn exhibits a defined IC50 of 150 µM against influenza hemagglutinin [2], the deuterated analog serves as a traceable starting material for synthesizing multivalent glycopeptide inhibitors. Researchers can track reaction progression and quantify final conjugate concentration via LC-MS without interference from unlabeled side products, a capability unavailable when using unlabeled Neu5AcαOBn.

Pharmacokinetic Studies of Sialic Acid Prodrugs

The hydrolytic stability of the benzyl glycosidic linkage relative to methyl ester derivatives [3] makes this compound suitable as a surrogate internal standard in preclinical pharmacokinetic studies of sialic acid prodrugs. The deuterium label persists through sample preparation and LC-MS analysis, enabling precise determination of prodrug and metabolite concentrations in tissue homogenates and plasma.

Method Validation and Regulatory Standardization

The ≥98% isotopic purity and defined mass shift of N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3 meet the criteria for a certified reference material in bioanalytical method validation under FDA and ICH guidelines. Its use as a consistent internal standard across multiple laboratories reduces inter-site variability, a critical requirement for multi-center clinical trials and pharmaceutical quality control.

Application
Selection Property
Validation Focus
Sialylated glycan bioanalysis
Co-extractive benzyl protection with target analytes
Matrix-effect correction and recovery reproducibility
Multivalent inhibitor synthesis tracking
Traceable scaffold without altering hemagglutinin binding
Reaction monitoring by LC-MS; conjugate concentration verification
Preclinical PK of sialic acid prodrugs
Hydrolytic stability vs methyl ester derivatives
Exposure-model interpretation; metabolite profiling
Bioanalytical method validation
Defined isotopic purity and mass shift context
Inter-laboratory reproducibility review; method-transfer context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-2-O-benzyl-alpha-D-neuraminic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.